1-ETHYL-N-[(2-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-ETHYL-N-[(2-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with the molecular formula C13H13FN4O3 It is characterized by the presence of a pyrazole ring substituted with ethyl, fluorobenzyl, nitro, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-[(2-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Substitution with Ethyl and Fluorobenzyl Groups: The ethyl and fluorobenzyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the pyrazole derivative with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-[(2-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Reduction of the nitro group yields 1-ethyl-N-(2-fluorobenzyl)-4-amino-1H-pyrazole-3-carboxamide.
Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-ETHYL-N-[(2-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-[(2-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-4-sulfonamide
- 1-ethyl-N-(2-fluorobenzyl)-1H-tetrazol-5-amine
- 1-ethyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Uniqueness
1-ETHYL-N-[(2-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
1-ethyl-N-[(2-fluorophenyl)methyl]-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-2-17-8-11(18(20)21)12(16-17)13(19)15-7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFFBKUPBSTHGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CC=C2F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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